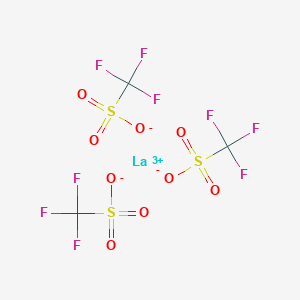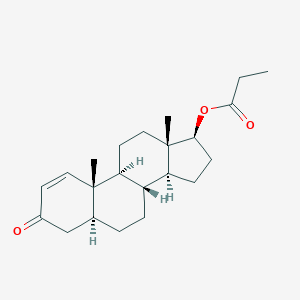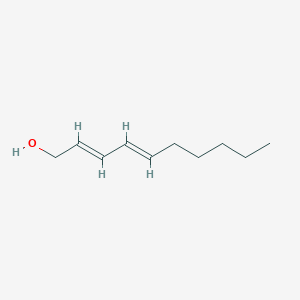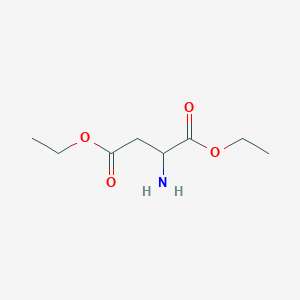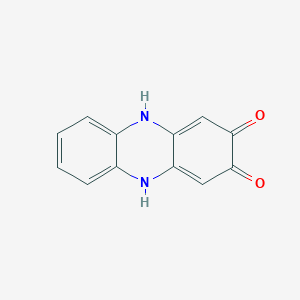
2,3-Phenazinediol
Vue d'ensemble
Description
2,3-Phenazinediol is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a mono-isotopic mass of 212.058578 Da .
Synthesis Analysis
Phenazine-2,3-diol-based dyes, KY-1Na and KY-2Na bearing one and two carboxylic acid sodium salts, respectively, have been developed as water-soluble photosensitizers . Another study suggests that the enzymes PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) .Molecular Structure Analysis
Density functional theory (DFT) calculations suggest that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions for the molecular structure of KY-2Na are adequately separated, leading to a decrease in the energy gap (ΔEST) between the singlet state (S1) and the triplet state (T1) that causes efficient intersystem crossing (ISC), compared to that for the molecular structure of KY-1Na .Chemical Reactions Analysis
PhzA, PhzB, and PhzG genes either directly or indirectly regulate the production of PDC, and phzA plays the most significant regulatory role . Another study suggests that 2,3-Phenazinediamine hydrochloride methanol was obtained from the reaction of o-phenylenediamine and copper chloride dihydrate in anhydrous methanol for 24 h with the addition of sodium methoxide .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Phenazine Derivatives: Gelbke and Knuppen (1973) discussed the synthesis of specific phenazine derivatives of 2-hydroxyestrogens, highlighting their chemical properties and chromatographic behavior. This research emphasizes the role of phenazine derivatives in stabilizing certain compounds (Gelbke & Knuppen, 1973).
Environmental Impact and Degradation
- Degradation of Phenazines: Zhao et al. (2017) studied the degradation of phenazines, highlighting the role of Sphingobium yanoikuyae B1 in utilizing phenazine as a carbon source and exploring the genetic elements involved in this process (Zhao et al., 2017).
Role in Cancer Research
- Phenazines in Cancer Research: Cimmino et al. (2012) reviewed the potential anti-cancer properties of natural and synthetic phenazines, discussing their in vitro, in vivo, and clinical activities against cancer (Cimmino et al., 2012).
Antibiotic Properties and Biological Control
- Biosynthesis and Regulation: Mavrodi et al. (2006) explored the antibiotic properties of phenazines, their biosynthesis, and their role in biological control and environmental interactions (Mavrodi et al., 2006).
Electrochemical and Antimicrobial Activities
- Electrochemical Properties: Crawford et al. (1986) investigated the electrochemical properties of phenazines and their relation to antimicrobial activity (Crawford et al., 1986).
- Metabolism and Function in Bacteria: Pierson and Pierson (2010) discussed the diverse effects of phenazines on bacterial metabolism, signaling, and survival in various environments (Pierson & Pierson, 2010).
Applications in Bioelectrochemical Systems
- Mutualism in Bioelectrochemical Systems: Venkataraman et al. (2011) highlighted the role of microbial phenazines in enhancing current generation in bioelectrochemical systems, emphasizing the symbiotic interactions between different microbial species (Venkataraman et al., 2011).
Genetic Regulation of Phenazine Production
- Controlling Phenazine Production: Schmitz and Rosenbaum (2020) focused on the genetic regulation of phenazine production in Pseudomonas, providing insights into its biotechnological applications (Schmitz & Rosenbaum, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
phenazine-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-5-9-10(6-12(11)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLITJCYDVORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Phenazinediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



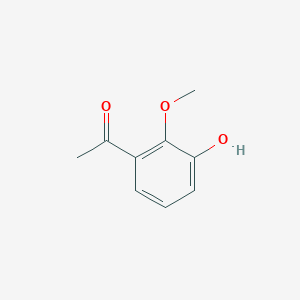
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)


![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)

